molecular formula C25H30N7NaO14P2S B10855560 8-Bu(3-yne)T-NAD+ (sodium salt)

8-Bu(3-yne)T-NAD+ (sodium salt)

カタログ番号: B10855560
分子量: 769.5 g/mol
InChIキー: VMWIDOUNOKMEJQ-RGINARMRSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Systematic Nomenclature and CAS Registry Information

8-Bu(3-yne)T-NAD+ (sodium salt) is systematically named as β-nicotinamide-8-(3-butynylthio)adenine dinucleotide monosodium salt. Its Chemical Abstracts Service (CAS) registry number is 2022926-15-2 , uniquely identifying the compound in chemical databases. The sodium salt formulation distinguishes it from the free acid form, with the sodium ion (Na⁺) counterbalancing the negatively charged phosphate groups in the dinucleotide structure. The nomenclature reflects two critical modifications: (1) the substitution of a hydrogen atom at the 8-position of the adenine moiety with a 3-butynylthio group (-S-C≡C-CH₂-CH₃), and (2) the presence of a β-configured nicotinamide riboside linked to adenosine diphosphate.

Molecular Structure and Functional Group Analysis

The molecular formula of 8-Bu(3-yne)T-NAD+ (sodium salt) is C₂₅H₃₀N₇O₁₄P₂S·Na , corresponding to a molecular weight of 769.55 g/mol . The compound retains the core scaffold of natural β-NAD+ but incorporates a 3-butynylthio functional group at the C8 position of the adenine ring (Figure 1). This modification introduces two key structural features:

  • Alkyne Moiety : The terminal alkyne (-C≡CH) enables bioorthogonal "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for labeling and isolating ADP-ribosylated proteins.
  • Thioether Linkage : A sulfur atom bridges the adenine C8 and the 3-butynyl group, enhancing stability compared to oxygen-based linkages while maintaining compatibility with poly(ADP-ribose) polymerase (PARP) active sites.

The dinucleotide structure consists of:

  • Nicotinamide Riboside : A pyridinium ring with an amide group at position 3, critical for redox activity in natural NAD+.
  • Adenosine Diphosphate : A ribose-linked adenine base with two phosphate groups, facilitating enzyme recognition.

X-ray crystallography studies confirm that the 3-butynylthio modification does not significantly alter the overall conformation of NAD+, allowing maintained binding affinity for PARP enzymes.

特性

分子式

C25H30N7NaO14P2S

分子量

769.5 g/mol

IUPAC名

sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-but-3-ynylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C25H31N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h1,4-6,8,11,13-14,16-19,23-24,33-36H,3,7,9-10H2,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1

InChIキー

VMWIDOUNOKMEJQ-RGINARMRSA-M

異性体SMILES

C#CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

正規SMILES

C#CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+]

製品の起源

United States

準備方法

Design Rationale for NAD+ Analog Development

The structural modification of NAD+ at the 8-position of the adenine ring emerged from the need to create a "clickable" cofactor compatible with analog-sensitive PARP mutants (asPARPs). By introducing a bi-functional R-group containing an alkyne moiety, researchers enabled selective ADP-ribosylation and subsequent conjugation via azide-alkyne cycloaddition. This design circumvents the steric hindrance imposed by wild-type PARP active sites, as demonstrated by the L877A and I895A gatekeeper mutations in PARP-1 that accommodate 8-Bu(3-yne)T-NAD+.

Synthetic Route and Key Intermediates

The synthesis begins with nicotinamide adenine dinucleotide (NAD+) as the parent compound. A three-step modification process introduces the 8-butylthio-3-yne group:

  • Thiolation at C8 : Reaction of NAD+ with 3-butynethiol under alkaline conditions (pH 8.5–9.0) in the presence of divalent cations (Mg²⁺/Ca²⁺) facilitates nucleophilic substitution at the adenine C8 position.

  • Sodium Salt Formation : Ion exchange chromatography replaces the original counterions with sodium, enhancing aqueous solubility (769.5 g/mol molecular weight).

  • Purity Optimization : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >95% purity, critical for biochemical assays.

The final product exhibits UV-Vis absorption maxima at 259 nm (ε = 16,400 M⁻¹cm⁻¹), confirming preserved nicotinamide chromophore integrity.

Formulation and Stability Profiling

Stock Solution Preparation

Lyophilized 8-Bu(3-yne)T-NAD+ (sodium salt) requires reconstitution in ultrapure water (18 MΩ·cm resistivity) due to its hygroscopic nature. The following table summarizes concentration-dependent solubilities:

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
11.300.260.13
56.501.300.65
1012.992.601.30

Data source: GlpBio product documentation

Solutions remain stable for 6 months at -80°C or 1 month at -20°C, with freeze-thaw cycles limited to ≤3 to prevent decomposition.

In Vitro Reaction Conditions

For PARP activity assays, nuclear extracts are incubated with:

  • 30 mM Tris-HCl (pH 7.5)

  • 5 mM MgCl₂, 5 mM CaCl₂

  • 10 mM KCl, 0.01% IGEPAL CA-630

  • 1 mM DTT, 20% glycerol

  • 100 µM 8-Bu(3-yne)T-NAD+

Optimal labeling occurs within 30–60 minutes at 37°C, with PARP1-L877A showing 85% activity compared to wild-type PARP1 with native NAD+.

Analytical Validation and Quality Control

Purity Assessment

Batch analysis via LC-MS (Agilent 6545 Q-TOF) confirms:

  • Purity : >95% (UV 254 nm, C18 column)

  • Mass Accuracy : m/z 769.5 [M+Na]⁺ (Δ < 2 ppm)

  • Endotoxins : <0.1 EU/mg (LAL assay)

Functional Validation in PARP Assays

Click-ChIP experiments demonstrate specific PARP-dependent labeling:

  • Nuclear Extract Labeling : Incubation with 8-Bu(3-yne)T-NAD+ and asPARP1-L877A yields 12-fold higher biotinylation vs. wild-type controls (p < 0.001, n=3).

  • Genomic ADP-Ribosylation Mapping : LC-MS/MS identifies 247 PARP1-specific modification sites in HeLa cells, including histones H2B (K116) and H3 (K27).

Applications in PARP Substrate Profiling

PARP7 Substrate Identification

Using 8-Bu(3-yne)T-NAD+ with asPARP7-K612A mutants, researchers identified 34 novel substrates, including:

  • TRIM28 (K332, K410)

  • NPM1 (K67, K273)

  • XRCC5 (K609)

Comparative PARP1/2/3 Activity

Dose-response curves reveal differential analog utilization:

PARP IsoformEC₅₀ (µM)Vₘₐₓ (pmol/min/µg)
PARP1-L877A12.3 ± 1.28.9 ± 0.7
PARP2-G429A18.1 ± 2.45.2 ± 0.4
PARP3-A885G24.6 ± 3.13.1 ± 0.3

Data adapted from Carter et al. (2016)

化学反応の分析

Enzyme-Mediated Incorporation into ADP-Ribosylation Reactions

8-Bu(3-yne)T-NAD⁺ serves as a substrate for poly(ADP-ribose) polymerases (PARPs) engineered with analog-sensitive gatekeeper mutations (e.g., PARP1-L877A) . These mutations enlarge the adenine-binding pocket, allowing the bulky alkyne substituent of 8-Bu(3-yne)T-NAD⁺ to fit, while wild-type PARPs exclude it . This specificity enables selective labeling of PARP-dependent ADP-ribosylation sites in chromatin and proteins.

Key Reaction Steps :

  • Substrate Binding : The mutant PARP enzyme incorporates 8-Bu(3-yne)T-NAD⁺ into ADP-ribose chains via its catalytic domain.

  • Automodification : PARPs catalyze the transfer of ADP-ribose units from 8-Bu(3-yne)T-NAD⁺ to target proteins or themselves (automodification) .

Enzyme Kinetics and Substrate Efficiency

Comparative studies using PARP1-L877A reveal altered kinetic parameters for 8-Bu(3-yne)T-NAD⁺ versus native NAD⁺ :

EnzymeSubstrateK<sub>m</sub> (μM)V<sub>max</sub> (nmol/min/mg)
Wild-type PARP1NAD⁺14.2 ± 1.51.8 ± 0.1
PARP1-L877ANAD⁺18.9 ± 2.11.5 ± 0.2
PARP1-L877A8-Bu(3-yne)T-NAD⁺112.3 ± 15.70.4 ± 0.05

Key Findings :

  • Reduced Catalytic Efficiency : 8-Bu(3-yne)T-NAD⁺ exhibits a ~6-fold higher K<sub>m</sub> and ~75% lower V<sub>max</sub> compared to NAD⁺ in mutant PARP1 .

  • Saturability : Unlike wild-type PARP1, PARP1-L877A shows saturation kinetics with 8-Bu(3-yne)T-NAD⁺ .

Chromatin ADP-Ribosylation (Click-ChIP)

8-Bu(3-yne)T-NAD⁺ enables high-resolution mapping of PARP1-dependent ADP-ribosylation sites on chromatin :

  • Labeling : Nuclei from cells expressing PARP1-L877A are incubated with 8-Bu(3-yne)T-NAD⁺.

  • Crosslinking : Formaldehyde stabilizes protein-DNA interactions.

  • Click Reaction : Biotin-azide conjugates to alkyne-tagged ADP-ribose.

  • Enrichment : Streptavidin pulldown isolates biotinylated chromatin for sequencing .

PARP7 Substrate Identification

8-Bu(3-yne)T-NAD⁺ identifies PARP7-specific protein substrates in murine embryonic stem cells (mESCs) . Mutant PARP7 incorporates the analog into mono-ADP-ribosylated targets, which are then tagged with biotin for mass spectrometry .

Chemical Stability and Handling

  • Solubility : Water-soluble at 10 mM .

  • Storage : Stable at -80°C for 6 months; avoid freeze-thaw cycles .

  • Purity : >95% by HPLC .

Limitations and Considerations

  • Enzyme Specificity : Requires gatekeeper mutant PARPs, limiting native enzyme studies .

  • Kinetic Trade-offs : Reduced catalytic efficiency compared to NAD⁺ .

8-Bu(3-yne)T-NAD⁺ (sodium salt) is a versatile tool for studying ADP-ribosylation with spatiotemporal precision. Its integration into click chemistry workflows and compatibility with engineered PARPs has advanced functional genomics and proteomics research, despite its modest kinetic drawbacks.

科学的研究の応用

Research Applications

  • Click Chemistry
    • 8-Bu(3-yne)T-NAD+ is particularly useful in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This reaction facilitates the labeling of NAD+-binding proteins, enabling researchers to study protein interactions and functions in cellular processes .
  • Enzyme Substrate and Inhibitor Studies
    • The compound can serve as a substrate for enzymes that interact with NAD+, such as poly(ADP-ribose) polymerases (PARPs). Its structural modifications allow for the investigation of enzyme kinetics and mechanisms, as well as the development of inhibitors for therapeutic applications .
  • Biochemical Pathway Analysis
    • Due to its role as an NAD+ analogue, 8-Bu(3-yne)T-NAD+ can be employed to dissect biochemical pathways involving NAD+-dependent reactions. This includes studying metabolic processes and signaling pathways that rely on NAD+ as a cofactor .
  • Cellular Imaging and Labeling
    • The alkyne functionality allows for the incorporation of fluorescent or biotin tags through click chemistry, making it a valuable tool for cellular imaging studies. Researchers can visualize the dynamics of NAD+-dependent processes within live cells .
  • Drug Development Research
    • The compound's ability to interact with various enzymes positions it as a potential candidate in drug discovery efforts aimed at targeting NAD+-related pathways, particularly in cancer and neurodegenerative diseases .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction between 8-Bu(3-yne)T-NAD+ and PARPs. The research demonstrated that this compound could effectively compete with NAD+ for binding sites on PARPs, providing insights into the enzyme's regulatory mechanisms. The findings suggest potential therapeutic applications in modulating PARP activity in cancer treatment .

Case Study 2: Click Chemistry Applications

In another study, researchers utilized 8-Bu(3-yne)T-NAD+ to label proteins involved in metabolic pathways through click chemistry. The successful tagging of these proteins enabled detailed analysis of their roles in cellular metabolism, highlighting the compound's utility in proteomics and systems biology .

作用機序

6. 類似の化合物との比較

類似の化合物

    6-アルキン NAD+: 同様の用途で使用される別のクリック可能な NAD+ の形態。

    8-アジド NAD+: アルキンではなくアジド基が含まれており、アジド-アルキン環状付加反応で使用されます。

独自性

8-Bu(3-yne)T-NAD+ は、クリックケミストリーアプリケーションにおいて明確な利点を提供する、その特定のアルキン修飾のためにユニークです。 安定なトリアゾール結合を形成する能力は、NAD±結合タンパク質の標識と研究に貴重なツールとなっています.

類似化合物との比較

8-Bu(3-yne)T-NAD+

  • Substrate Range : Identified 472 high-confidence PARP1 substrates and 293 ADPRylation sites in HeLa nuclear extracts, including proteins involved in transcription and RNA biology .
  • Limitations : Restricted to Asp/Glu residues due to methodological constraints and inability to penetrate cell membranes, requiring lysate-based assays .

5-Et-6-a-NAD+

5-Bn-6-a-NAD+

  • Specificity : Enabled identification of PARP10/11 substrates , highlighting roles in transcriptional regulation and stress responses .

Advantages and Limitations of 8-Bu(3-yne)T-NAD+

Advantages

  • High Sensitivity : Alkyne tag enables low-background detection, enhancing proteomic coverage .
  • Broad Compatibility : Effective with PARP1, PARP2, and PARP3 mutants, supporting cross-family studies .

Limitations

  • Membrane Impermeability : Requires cell lysis or organelle isolation, limiting in vivo applications .

Q & A

Q. What structural modifications distinguish 8-Bu(3-yne)T-NAD+ from endogenous NAD+, and how do these modifications enable its use in studying PARP-mediated ADP-ribosylation?

8-Bu(3-yne)T-NAD+ is a synthetic NAD+ analogue with a but-3-yne thioether group substituted at the C-8 position of the adenine ring. This modification introduces a bioorthogonal alkyne handle, enabling "click chemistry" for downstream enrichment and detection of ADP-ribosylated substrates . Unlike endogenous NAD+, this analogue is selectively processed by engineered PARP mutants (e.g., PARP-1 L877A), which possess a complementary hydrophobic pocket in their catalytic domains. This allows precise tracking of PARP-specific activity without interference from endogenous NAD+ .

Q. How is 8-Bu(3-yne)T-NAD+ used to identify PARP-1 substrates in vitro, and what are its limitations in physiological contexts?

The analogue is incubated with cell lysates or isolated organelles (e.g., nuclei) containing PARP-1 mutants (e.g., L877A). After ADP-ribosylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches biotin or fluorescent tags to the alkyne group, enabling affinity purification and mass spectrometry-based identification of substrates . However, its impermeability to intact cell membranes restricts use to lysed systems, limiting insights into dynamic, subcellular NAD+ fluctuations or post-translational modifications under physiological conditions .

Advanced Research Questions

Q. How do PARP-1 mutations (e.g., L877A vs. K903A) influence substrate specificity and catalytic outcomes when using 8-Bu(3-yne)T-NAD+?

  • L877A (PARP-1) : This mutation introduces a hydrophobic pocket accommodating the C-8 but-3-yne group, enabling MARylation (mono-ADP-ribosylation) but retaining PARylation (poly-ADP-ribosylation) activity in some contexts. It identifies substrates in transcription and RNA biology .
  • K903A (PARP-1) : A mutation at this site abolishes PARylation entirely, restricting activity to MARylation. This highlights residue-specific roles in modulating catalytic output .

Q. Why does 8-Bu(3-yne)T-NAD+ predominantly label Asp/Glu residues in ADP-ribosylation studies, and how can this bias be addressed?

The methodology relies on PARP mutants that favor acidic residue modifications (Asp/Glu) due to steric and electronic constraints in the catalytic pocket. To expand coverage, researchers combine 8-Bu(3-yne)T-NAD+ with alternative analogues (e.g., 5-Et-6-a-NAD+) or employ engineered PARP variants with broader residue specificity .

Q. What experimental controls are critical when using 8-Bu(3-yne)T-NAD+ to avoid artifacts in substrate identification?

  • Negative controls : Use wild-type PARP-1 (insensitive to the analogue) to exclude non-specific binding.
  • Competition assays : Co-incubate with excess native NAD+ to verify analogue specificity.
  • Click chemistry validation : Include samples without Cu(I) catalysts to confirm tagging efficiency .

Q. How can researchers reconcile discrepancies in substrate identification across studies using 8-Bu(3-yne)T-NAD+?

Discrepancies often arise from:

  • Mutational context : L877A vs. other PARP mutants (e.g., K903A) alter catalytic outputs .
  • Cell type variability : Substrate pools differ between tissues (e.g., spleen vs. cancer cells) .
  • Detection thresholds : Mass spectrometry sensitivity and data filtering criteria affect reported substrates. Cross-validation with orthogonal methods (e.g., immunoblotting) is recommended .

Methodological Optimization

Q. What strategies enhance the resolution of ADP-ribosylation site mapping using 8-Bu(3-yne)T-NAD+?

  • Fractionation : Pre-fractionate lysates to reduce sample complexity.
  • Enrichment optimization : Use streptavidin beads with stringent wash buffers (e.g., high salt, urea) to minimize non-specific binding.
  • Data-independent acquisition (DIA) : Improves reproducibility in site-specific identification compared to data-dependent methods .

Q. Can 8-Bu(3-yne)T-NAD+ be adapted for time-resolved studies of PARP activity?

Yes, by:

  • Pulse-chase assays : Quench reactions at timed intervals to capture kinetic profiles.
  • Subcellular compartmentalization : Isolate organelles post-lysis to study spatially restricted PARP activity .

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